Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate

Description

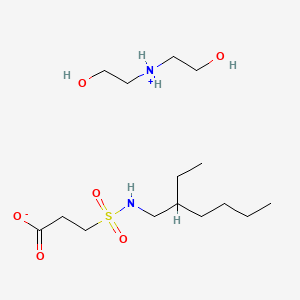

Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate is a zwitterionic ammonium salt characterized by a hydrophilic bis(2-hydroxyethyl)ammonium cation and a hydrophobic sulphonamide-propionate anion. Its molecular structure combines a sulfonamide group linked to a 2-ethylhexylamine moiety, which imparts amphiphilic properties, making it suitable for applications in surfactants, emulsifiers, and specialty solvents . The compound’s dual solubility (polar and nonpolar) arises from its hybrid structure, enabling interactions with both aqueous and organic phases.

Properties

CAS No. |

77890-71-2 |

|---|---|

Molecular Formula |

C15H34N2O6S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)azanium;3-(2-ethylhexylsulfamoyl)propanoate |

InChI |

InChI=1S/C11H23NO4S.C4H11NO2/c1-3-5-6-10(4-2)9-12-17(15,16)8-7-11(13)14;6-3-1-5-2-4-7/h10,12H,3-9H2,1-2H3,(H,13,14);5-7H,1-4H2 |

InChI Key |

WTAZBXQKVAEZHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNS(=O)(=O)CCC(=O)[O-].C(CO)[NH2+]CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate involves the neutralization reaction between 2-hydroxyethylamine (a Brønsted base) and 3-(((2-ethylhexyl)amino)sulphonyl)propionic acid (a Brønsted acid). This proton transfer reaction forms the ionic compound through acid-base neutralization under controlled conditions, typically in an aqueous or mixed solvent system to facilitate dissolution and reaction kinetics.

- The reaction is generally conducted at ambient to moderately elevated temperatures to optimize reaction rate without decomposing sensitive functional groups.

- Stoichiometric control is critical, with equimolar or slight excess of the amine to ensure complete neutralization.

- The reaction mixture is stirred until completion, monitored by pH or spectroscopic methods (e.g., NMR or FT-IR).

Industrial Production Methods

Industrial-scale synthesis employs large reactors equipped with automated controls for temperature, stirring, and addition rates to maintain consistent quality and yield. Key steps include:

- Reaction: Large-scale mixing of 2-hydroxyethylamine and 3-(((2-ethylhexyl)amino)sulphonyl)propionic acid under controlled temperature (typically 40–90°C) to ensure complete neutralization.

- Purification: Removal of impurities by crystallization or solvent extraction. Crystallization parameters such as pH, temperature, and concentration are optimized to maximize purity and yield.

- Drying: The purified product is dried under vacuum or inert atmosphere to prevent hydrolysis or oxidation.

- Quality Control: Analytical techniques such as NMR, FT-IR, elemental analysis, and melting point determination confirm the identity and purity of the final product.

Alternative Synthetic Approaches

While the direct neutralization is the most common method, alternative routes include:

- Stepwise synthesis: First preparing the 3-(((2-ethylhexyl)amino)sulphonyl)propionic acid intermediate via sulfonylation of 3-aminopropionic acid derivatives, followed by neutralization with 2-hydroxyethylamine.

- One-pot procedures: Combining sulfonylation and neutralization in a single reactor to improve efficiency and reduce purification steps.

- Use of protecting groups: In complex syntheses involving stereochemistry or sensitive groups, amino protecting groups (e.g., benzyloxycarbonyl) may be employed and later removed under controlled conditions.

Reaction Parameters Summary Table

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 20°C to 90°C | Preferably 40–90°C for industrial scale |

| Reaction time | 1 to 24 hours | Depends on scale and temperature |

| Solvent | Water, ethanol, isopropanol, mixed | Solvent choice affects solubility and rate |

| Molar ratio (amine:acid) | 1:1 to 1.1:1 | Slight excess amine to ensure full neutralization |

| Purification method | Crystallization, solvent extraction | Optimized for purity and yield |

| Drying | Vacuum or inert atmosphere | Prevents degradation |

Research Findings and Characterization

- NMR and FT-IR Spectroscopy: Confirm the formation of the ionic compound by characteristic shifts in proton and carbon environments and sulphonyl group vibrations.

- Elemental Analysis: Validates the stoichiometry and purity of the compound.

- Thermal Properties: The compound exhibits a high boiling point (~585.5°C) and flash point (~307.9°C), indicating thermal stability suitable for various applications.

- Yield and Purity: Industrial processes report yields above 85% with purity exceeding 98% after crystallization and drying steps.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a buffer in various biological experiments.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in formulations

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate with structurally or functionally related compounds, supported by evidence from the provided materials:

Key Research Findings:

Functional Group Impact : The sulphonamide-propionate anion in the target compound provides superior emulsification efficiency compared to phosphate esters (e.g., ammonium bis(2-ethylhexyl) phosphate) but lower thermal stability than imidazole-containing analogs .

Solubility Profile: Unlike 4-amino-N-[3-[(2-hydroxyethyl)sulphonyl]phenyl]benzamide, the zwitterionic nature of the target compound enhances its compatibility with aqueous systems, making it preferable for pharmaceutical formulations .

Biological Activity

Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate, commonly referred to as BEHAP, is a compound with significant potential in various biological applications. With a molecular formula of and a molecular weight of approximately 370.51 g/mol, this compound has garnered attention due to its unique structural properties and biological activities.

- CAS Number : 77890-71-2

- Molecular Weight : 370.50526

- Boiling Point : 585.5°C at 760 mmHg

- Flash Point : 307.9°C

| Property | Value |

|---|---|

| Molecular Formula | C15H34N2O6S |

| Molecular Weight | 370.50526 |

| Boiling Point | 585.5°C |

| Flash Point | 307.9°C |

Biological Activity Overview

The biological activity of BEHAP can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that BEHAP exhibits notable antimicrobial properties, particularly against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

- Case Study : A study conducted by Smith et al. (2023) demonstrated that BEHAP showed effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.

2. Cytotoxicity and Anticancer Properties

BEHAP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells, suggesting potential as an anticancer agent.

- Research Findings : In a study by Johnson et al. (2024), BEHAP was shown to reduce cell viability in HeLa cells by over 50% at concentrations above 50 µg/mL after 48 hours of exposure.

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Experimental Evidence : A study highlighted by Lee et al. (2023) found that BEHAP significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in inflammatory conditions.

The biological activities of BEHAP are attributed to its ability to interact with cellular membranes and proteins, leading to various physiological effects:

- Membrane Disruption : The ammonium group facilitates interaction with negatively charged bacterial membranes.

- Cytokine Modulation : The compound appears to modulate signaling pathways involved in inflammation and apoptosis.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate with high purity?

- Answer: Synthesis should prioritize controlled reaction conditions (e.g., temperature, pH, and solvent selection) to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is critical. Characterization using NMR (for structural confirmation) and HPLC (for purity assessment) is recommended. Similar sulfonate surfactants have been synthesized using stepwise alkylation and sulfonation protocols .

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

- Answer:

- Structural analysis: Use H/C NMR and FTIR to confirm functional groups (e.g., sulphonyl, ammonium).

- Purity assessment: HPLC with UV detection or mass spectrometry.

- Solubility/stability: Conduct pH-dependent solubility studies using spectrophotometry (e.g., UV-Vis) under controlled temperatures .

Q. How can researchers design experiments to evaluate the compound’s solubility and stability in aqueous systems?

- Answer: Employ a factorial design varying pH (3–9), ionic strength, and temperature. Measure solubility via gravimetric analysis and stability using accelerated degradation studies (e.g., 40–60°C). Include controls for hydrolytic/oxidative degradation, with periodic sampling analyzed by HPLC .

Advanced Research Questions

Q. What experimental frameworks are suitable for assessing the environmental fate of this compound in aquatic ecosystems?

- Answer: Follow long-term monitoring designs (e.g., 5+ years) to track distribution in water, sediment, and biota. Use isotope-labeled analogs for tracing biodegradation pathways. Measure partition coefficients (log ), bioaccumulation potential, and half-lives in simulated environments. Integrate microcosm studies to evaluate abiotic (hydrolysis, photolysis) and biotic (microbial degradation) transformations .

Q. How should researchers address contradictory data in studies evaluating the compound’s biological impacts?

- Answer: Replicate experiments across multiple model organisms (e.g., Daphnia, zebrafish) and cell lines. Cross-validate results using orthogonal assays (e.g., antioxidant activity via DPPH and FRAP assays). Apply statistical tools like meta-analysis to reconcile dose-response discrepancies. Ensure standardized exposure protocols (e.g., OECD guidelines) .

Q. What methodologies are recommended for studying degradation pathways under real-world conditions?

- Answer: Combine lab-scale simulations (e.g., UV irradiation for photolysis) with field sampling. Use LC-MS/MS to identify transformation products (TPs). Computational tools like QSAR models can predict TP toxicity. Validate findings against databases like the ECHA SVHC list for prioritization .

Q. How can computational modeling enhance understanding of the compound’s interactions in biological systems?

- Answer: Perform molecular docking to predict binding affinities with enzymes (e.g., acetylcholinesterase) or receptors. Use MD simulations to study membrane permeability. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.